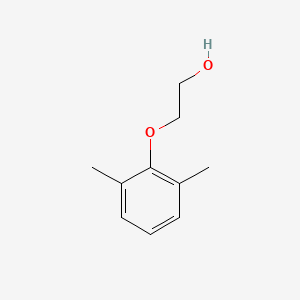

2-(2,6-Dimethylphenoxy)ethan-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

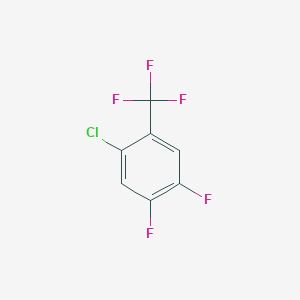

Molecular Structure Analysis

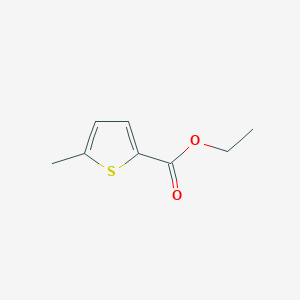

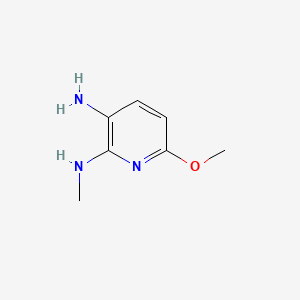

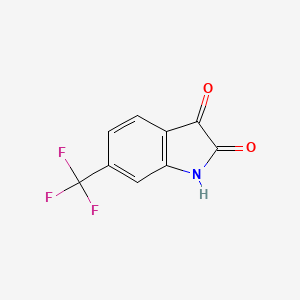

The molecular formula of 2-(2,6-Dimethylphenoxy)ethan-1-ol is C10H14O2. The InChI code is 1S/C10H14O2/c1-8-4-3-5-9(2)10(8)12-7-6-11/h3-5,11H,6-7H2,1-2H3 .Physical And Chemical Properties Analysis

2-(2,6-Dimethylphenoxy)ethan-1-ol is a powder at room temperature . More detailed physical and chemical properties could not be found in the available resources.Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

Synthesis and Anti-HIV-1 Activity : 2-(2,6-Dimethylphenoxy)ethan-1-ol and its derivatives have been studied for their anti-HIV-1 activity. Notably, specific derivatives like 6-benzyl and 6-(2,6-difluorobenzyl) have shown virus-inhibiting properties against type 1 human immunodeficiency virus, indicating potential therapeutic applications (Novikov et al., 2004).

Condensation Reactions : Research has explored the condensation of 2,6-dimethylphenol with compounds like glyoxal and benzil, forming complex molecules with potential applications in various chemical processes (Mcgowan et al., 2010).

Structural Analysis : Crystal structures involving derivatives of 2-(2,6-Dimethylphenoxy)ethan-1-ol have been determined to understand their molecular geometry and interactions, offering insights into their physical and chemical properties (Harada & Ogawa, 2001).

Polymerization and Materials Science

Polymerization Mechanism Studies : Research has been conducted on the oxidative coupling polymerization of 2,6-dimethylphenol to form polymers like poly(2,6-dimethyl-1,4-phenylene ether), providing a deeper understanding of the polymerization mechanisms and potential industrial applications (Gupta et al., 2007).

Oxidative Polymerization in Water : Poly(2,6-dimethyl-1,4-phenylene oxide) has been prepared via oxidative polymerization in water, showcasing an environmentally friendly approach to polymer synthesis (Saito et al., 2003).

Structural and Conformational Analysis

Conformational Analyses : Studies on the crystal structures of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives have contributed to understanding the molecular conformations and interactions of these compounds in different environments, providing valuable information for their application in various fields (Nitek et al., 2020).

X-Ray Diffraction and Raman Studies : Comparative studies of glycol derivatives have been conducted using techniques like X-ray diffraction and Raman spectroscopy to understand their structural properties and molecular dynamics, offering insights into their potential applications in various domains (Gontrani et al., 2020).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-(2,6-dimethylphenoxy)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-8-4-3-5-9(2)10(8)12-7-6-11/h3-5,11H,6-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYTSLGCVWCVGLQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90453768 |

Source

|

| Record name | 2-(2,6-dimethylphenoxy)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,6-Dimethylphenoxy)ethan-1-ol | |

CAS RN |

16737-71-6 |

Source

|

| Record name | 2-(2,6-dimethylphenoxy)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R)-2-Methoxy-3-octadecoxypropyl] [(1R,2R,3S,4R)-2,3,4-trihydroxycyclohexyl] hydrogen phosphate](/img/structure/B1353577.png)

![1-(Phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1353591.png)